4-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-3-oxobutanenitrile
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Overview
Description
4-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-3-oxobutanenitrile is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-3-oxobutanenitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methyl-1,3-thiazole-2-amine with a suitable chlorinating agent to introduce the chloro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-3-oxobutanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the chloro group or to reduce the nitrile group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted thiazole derivatives .
Scientific Research Applications
4-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-3-oxobutanenitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-3-oxobutanenitrile depends on its specific application:
Biological Targets: In medicinal chemistry, the compound may target specific enzymes or receptors, inhibiting their function and leading to therapeutic effects.
Pathways Involved: The compound may interfere with metabolic pathways, leading to the accumulation of toxic intermediates or the depletion of essential metabolites.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
- 2-(4-Methyl-1,3-thiazol-2-yl)acetonitrile
- 4-Chloro-2-(1,3-thiazol-2-yl)butanenitrile
- 2-(4-Methyl-1,3-thiazol-2-yl)propanoic acid
Uniqueness
4-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-3-oxobutanenitrile is unique due to the presence of both a chloro group and an oxobutanenitrile moiety, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-chloro-2-(4-methyl-1,3-thiazol-2-yl)-3-oxobutanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2OS/c1-5-4-13-8(11-5)6(3-10)7(12)2-9/h4,6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGLQTHQSOANNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(C#N)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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